2-[(Heptadec-4-yn-1-yl)oxy]oxane
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Overview
Description
2-[(Heptadec-4-yn-1-yl)oxy]oxane: is a synthetic organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a heptadec-4-yn-1-yl group attached to an oxane ring through an ether linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Heptadec-4-yn-1-yl)oxy]oxane typically involves the reaction of heptadec-4-yn-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alcohol group, allowing it to react with the oxane ring to form the desired ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[(Heptadec-4-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: 2-[(Heptadec-4-yn-1-yl)oxy]oxane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with cellular membranes and its role as a potential drug candidate.
Medicine: Research is ongoing to explore the therapeutic applications of this compound, particularly in the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(Heptadec-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. Additionally, the ether linkage allows for interactions with hydrophobic regions of proteins and membranes, influencing their function and stability.
Comparison with Similar Compounds
- 2-[(Hexadec-4-yn-1-yl)oxy]oxane
- 2-[(Tetradec-4-yn-1-yl)oxy]oxane
- 2-[(Tetradec-10-yn-1-yl)oxy]oxane
Comparison: 2-[(Heptadec-4-yn-1-yl)oxy]oxane is unique due to its longer heptadec-4-yn-1-yl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can enhance the compound’s hydrophobicity and its ability to interact with lipid membranes, making it particularly useful in applications requiring strong membrane association.
Properties
CAS No. |
184435-61-8 |
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Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
2-heptadec-4-ynoxyoxane |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-22-19-16-18-21-24-22/h22H,2-12,15-21H2,1H3 |
InChI Key |
PQRIEWXZZLSQKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CCCCOC1CCCCO1 |
Origin of Product |
United States |
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